molecular formula C17H13F3N2O4 B2465964 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941999-07-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2465964
CAS No.: 941999-07-1
M. Wt: 366.296
InChI Key: RWYLMYWBIOLNKV-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a high-purity oxalamide-based compound intended for research and development purposes. This chemical features a benzodioxole group and a phenyl ring modified with a trifluoromethyl group, a combination that is often explored in medicinal chemistry and material science for its potential to modulate biological activity and physical properties . Oxalamide derivatives are of significant interest in scientific research for their potential as key intermediates in organic synthesis and for their various biochemical properties . Researchers investigate these compounds for applications such as flavor science, where similar structures have been studied as potential savory flavor enhancers or umami taste receptor agonists . The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, making it a valuable scaffold in the design of novel bioactive molecules . This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)11-2-4-12(5-3-11)22-16(24)15(23)21-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYLMYWBIOLNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride Route

The most established method for synthesizing oxalamides involves reacting oxalic acid derivatives with amines. For N1-(benzo[d]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, the process begins with the conversion of oxalic acid to oxalyl chloride using thionyl chloride (Fig. 1a). The resulting oxalyl chloride is then sequentially reacted with two amines: first with 4-(trifluoromethyl)aniline to form the monoamide intermediate, followed by reaction with benzo[d]dioxol-5-ylmethanamine.

Key Steps:

  • Oxalyl Chloride Formation:
    Oxalic acid reacts with thionyl chloride at 60–70°C under reflux, yielding oxalyl chloride and gaseous byproducts (SO₂, HCl). Excess thionyl chloride is removed via distillation.
  • First Amidation:
    Oxalyl chloride is treated with 4-(trifluoromethyl)aniline in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, forming N-(4-(trifluoromethyl)phenyl)oxalyl chloride.
  • Second Amidation:
    The intermediate reacts with benzo[d]dioxol-5-ylmethanamine in tetrahydrofuran (THF) at room temperature. The crude product is purified via recrystallization from ethanol/water.

Limitations:

  • Requires stoichiometric thionyl chloride, generating corrosive HCl and SO₂.
  • Low atom economy (45–60%) due to byproduct formation.

Ruthenium-Catalyzed Dehydrogenative Coupling

Catalytic System and Mechanism

A sustainable alternative employs ruthenium pincer complexes (e.g., Ru-5 ) to catalyze the acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines. This method avoids toxic reagents and produces H₂ as the sole byproduct.

Procedure:

  • Reaction Setup:
    Ethylene glycol (2 equiv), benzo[d]dioxol-5-ylmethanamine (1 equiv), and 4-(trifluoromethyl)aniline (1 equiv) are combined with Ru-5 (2 mol%) and potassium tert-butoxide (4 mol%) in toluene.
  • Reaction Conditions:
    The mixture is heated to 135°C for 24 hours under inert atmosphere.
  • Workup:
    The product is isolated via filtration and washed with cold hexane.

Mechanistic Insights:

  • Ethylene glycol undergoes dehydrogenation to glyoxal, which condenses with amines to form the oxalamide.
  • The ruthenium catalyst facilitates H₂ liberation, driving the reaction equilibrium toward product formation.

Advantages:

  • Atom-economical (theoretical yield: 92%).
  • Scalable to gram quantities with yields exceeding 85%.

Carbodiimide-Mediated Coupling

DCC/HOBt Activation

For laboratories lacking access to transition-metal catalysts, carbodiimide-mediated coupling offers a reliable alternative.

Protocol:

  • Activation:
    Oxalic acid (1 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM at 0°C.
  • First Amine Addition:
    4-(Trifluoromethyl)aniline (1 equiv) is added, and the reaction proceeds at room temperature for 12 hours.
  • Second Amine Addition:
    Benzo[d]dioxol-5-ylmethanamine (1 equiv) is introduced, and stirring continues for 24 hours.
  • Purification:
    The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield Optimization:

  • Yields improve to 70–75% when using 4-dimethylaminopyridine (DMAP) as an additive.

Comparative Analysis of Synthetic Methods

Method Yield (%) Atom Economy (%) Key Advantages Limitations
Oxalyl Chloride 60–65 45 Well-established Toxic byproducts, poor scalability
Ruthenium ADC 85–90 92 Sustainable, high atom economy Requires specialized catalysts
Carbodiimide 70–75 65 No transition metals Labor-intensive purification

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt the ruthenium-catalyzed method for continuous flow reactors to enhance throughput. Key parameters include:

  • Residence Time: 30–45 minutes.
  • Temperature: 140°C.
  • Catalyst Loading: 1.5 mol% Ru-5 .

Benefits:

  • 98% conversion achieved in pilot-scale trials.
  • Reduced catalyst decomposition compared to batch processes.

Purification Strategies

  • Crystallization: Ethanol/water mixtures (3:1 v/v) yield >99% pure product.
  • Chromatography: Reserved for small-scale batches due to cost inefficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound has shown promise in several areas:

1. Anticancer Activity
Research indicates that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cell lines such as HeLa and A549, showing effective cytotoxicity.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundHeLa12Significant apoptosis induction
Related compoundsA5498High cytotoxicity observed

The mechanism of action is believed to involve the inhibition of topoisomerase II, which is crucial for DNA replication and transcription, leading to cell cycle arrest at the G2/M phase .

2. Antiviral Activity
Similar compounds have shown antiviral properties by interfering with viral replication mechanisms. Research suggests that this compound may inhibit RNA polymerase activity in viruses such as Influenza A. The structural similarities with known antiviral agents warrant further investigation into its efficacy against various viral strains .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and screened for anticancer activity. The results indicated that modifications to the oxalamide structure significantly enhanced cytotoxic effects against breast cancer cells (MDA-MB-231), with some derivatives achieving an EC50 value as low as 5 µM .

Case Study 2: Antiviral Potential
A patent application highlighted the potential of this compound as an inhibitor of viral RNA polymerases. In vitro studies demonstrated that it could reduce viral load in infected cell cultures by over 70%, suggesting a promising avenue for antiviral drug development .

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The compound’s closest structural analogues are oxalamides with aryl/heteroaryl substitutions (Table 1). Key comparisons include:

Compound Name Substituent 1 Substituent 2 Key Properties Reference
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 4-(Trifluoromethyl)phenyl High lipophilicity (CF3), potential metabolic stability (benzodioxol) -
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Lower lipophilicity (methoxy groups), moderate yield (35%)
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 4-Methoxyphenethyl 3-Chlorophenyl Electron-withdrawing Cl enhances binding affinity; yield 33%
N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) 4-Methoxyphenethyl 3-Cyanophenyl Polar cyano group may reduce membrane permeability; yield 23%
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid metabolism in hepatocytes, no amide hydrolysis observed

Key Observations :

  • Trifluoromethyl vs. Halogen/Methoxy Groups : The CF3 group in the target compound offers stronger electron-withdrawing effects and higher metabolic resistance compared to Cl or OCH3 substituents .
  • Benzodioxol vs.
Metabolic Stability

    Biological Activity

    N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings from recent research.

    Chemical Structure and Properties

    The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C18H19F3N2O3, and it has a molecular weight of approximately 368.35 g/mol. The presence of the dioxole ring is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.

    Anticancer Activity

    Recent studies have demonstrated that derivatives of oxalamide compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A study reported that certain oxalamide derivatives displayed IC50 values ranging from 26 to 65 µM against solid tumor cell lines, indicating moderate cytotoxicity .

    Anti-inflammatory Properties

    The anti-inflammatory potential of the compound has also been investigated. Research indicates that certain derivatives can significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. For example, a series of benzoxazepine derivatives were evaluated for their ability to modulate inflammatory responses, showcasing promising results in reducing inflammation markers .

    Antimicrobial Activity

    The antimicrobial efficacy of this compound has been explored in several studies. While some derivatives demonstrated limited antimicrobial activity against specific bacterial strains, others showed significant effects against pathogens . The structure-activity relationship (SAR) analysis suggested that modifications in the chemical structure could enhance antimicrobial potency.

    Enzyme Inhibition

    The compound's ability to act as an enzyme inhibitor has been highlighted in various studies. Specifically, it has been identified as a potential modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug transport and resistance mechanisms in cancer cells . This modulation could provide insights into overcoming drug resistance in cancer therapies.

    Study 1: Anticancer Activity Evaluation

    A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The following table summarizes the IC50 values observed:

    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)45
    HeLa (Cervical Cancer)38
    A549 (Lung Cancer)52
    Hek293t (Normal Cells)>150

    This selectivity suggests a favorable therapeutic index for further development .

    Study 2: Anti-inflammatory Mechanisms

    In another study focused on anti-inflammatory properties, researchers treated macrophage cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in IL-6 production:

    Treatment Concentration (µM)IL-6 Release (pg/mL)
    Control150
    10120
    2590
    5060

    These findings support the hypothesis that this compound may serve as a potent anti-inflammatory agent .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, and how do reaction conditions influence yield?

    • Methodological Answer : Synthesis typically involves coupling reactions between amine intermediates and oxalyl chloride derivatives. For example, analogous oxalamide compounds are synthesized via stepwise activation of carboxylic acids using reagents like carbodiimides (e.g., DCC) and HOBt to form active esters, followed by amine coupling .
    • Key Parameters : Temperature (often 0–25°C), inert atmosphere (N₂/Ar), and solvent polarity (e.g., DMF, THF) critically impact reaction efficiency. For instance, yields drop significantly if moisture-sensitive steps are not rigorously controlled .
    • Characterization : Post-synthesis, compounds are validated via 1^1H/13^13C NMR (e.g., δ 6.88–7.34 ppm for aromatic protons in benzo[d][1,3]dioxole groups) and HRMS to confirm molecular formulas .

    Q. How can structural features of this compound influence its physicochemical properties?

    • Methodological Answer : The benzo[d][1,3]dioxole moiety enhances lipophilicity (logP ~3.5–4.0), while the trifluoromethylphenyl group introduces strong electron-withdrawing effects, altering solubility and metabolic stability. Computational tools (e.g., COSMO-RS) predict limited aqueous solubility (<10 µM), necessitating formulation studies with co-solvents like DMSO or cyclodextrins .
    • Experimental Validation : HPLC (C18 columns, acetonitrile/water gradients) quantifies purity (>95%) and detects dimerization byproducts, a common issue in oxalamide synthesis .

    Advanced Research Questions

    Q. What experimental strategies can resolve contradictions in reported bioactivity data for structurally similar oxalamides?

    • Case Study : Analogous compounds (e.g., N1-(benzo[d][1,3]dioxol-5-yl)-N2-(piperidin-1-yl derivatives) show conflicting cytotoxicity data (IC₅₀: 2–50 µM) across cancer cell lines .
    • Resolution Strategies :

    • Dose-Response Curves : Use 8-point dilution series to minimize assay variability.
    • Target Engagement Assays : Employ SPR or thermal shift assays to confirm direct binding to putative targets (e.g., kinases, GPCRs).
    • Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) that may skew bioactivity .

    Q. How can researchers design SAR studies to improve this compound’s selectivity for therapeutic targets?

    • Methodological Framework :

    Core Modifications : Replace benzo[d][1,3]dioxole with bioisosteres (e.g., benzofuran) to modulate π-π interactions.

    Side-Chain Engineering : Introduce polar groups (e.g., hydroxyl, morpholine) to the trifluoromethylphenyl moiety to enhance solubility and reduce off-target effects.

    In Silico Screening : Docking studies (AutoDock Vina) against homology models of targets (e.g., stearoyl-CoA desaturase) prioritize analogs with improved binding scores .

    • Validation : Parallel synthesis of 10–20 analogs followed by high-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) .

    Q. What mechanistic hypotheses explain this compound’s potential to induce apoptosis, and how can they be tested?

    • Proposed Mechanisms :

    • Mitochondrial Pathway : JC-1 staining to measure mitochondrial membrane depolarization.
    • Caspase Activation : Western blotting for cleaved caspases-3/8.
    • ROS Induction : Flow cytometry with DCFH-DA probe .
      • Contradiction Management : If apoptosis markers are inconsistent (e.g., caspase-3 cleavage absent despite cell death), investigate necroptosis (MLKL phosphorylation) or autophagy (LC3-II accumulation) .

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